OATP Transporter Kinetics: trans Resveratrol-3,5-disulfate vs. 3-O-Sulfate
In a direct head-to-head comparison using transfected CHO cells, trans-resveratrol-disulfate (which encompasses the 3,5-disulfate isomer) was transported by both OATP1B1 and OATP1B3, whereas trans-resveratrol-3-O-sulfate was exclusively a substrate for OATP1B3 [1]. This represents a qualitative and quantitative difference in hepatic uptake mechanisms.
| Evidence Dimension | OATP Transporter Kinetics |
|---|---|
| Target Compound Data | OATP1B1: Km = 44.23 µM, Vmax = 100.7 pmol/mg protein/min; OATP1B3: Km = 41.4 µM, Vmax = 126.8 pmol/mg protein/min |
| Comparator Or Baseline | trans-Resveratrol-3-O-sulfate: OATP1B3: Km = 277.0 µM, Vmax = 186.8 pmol/mg protein/min; not a substrate for OATP1B1 |
| Quantified Difference | The disulfate exhibits a 6.7-fold lower Km (41.4 vs. 277.0 µM) for OATP1B3, indicating substantially higher affinity. |
| Conditions | CHO cells stably expressing human OATP1B1 or OATP1B3, uptake measured over 1 min, analysis by HPLC-MS/MS. |
Why This Matters
Differential transporter affinity dictates hepatic clearance and systemic exposure; the disulfate's dual transporter recognition may lead to a distinct pharmacokinetic profile compared to the monosulfate.
- [1] Riha J, Brenner S, Giessrigl B, Stieger B, Pignitter M, Somoza V, Jäger W. Resveratrol and its sulfated conjugates are Substrates of Organic Anion Transporting Polypeptides (OATPs): impact on resveratrol disposition. 19th International Symposium on Microsomes and Drug Oxidations, 2012. View Source
